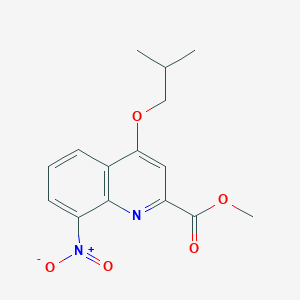
3,5-Dibromo-L-tyrosyl-L-seryl-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-L-tyrosyl-L-seryl-L-leucine is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is composed of three amino acids: 3,5-dibromo-L-tyrosine, L-serine, and L-leucine, linked together in a specific sequence. The presence of bromine atoms in the tyrosine residue imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry, biochemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-L-tyrosyl-L-seryl-L-leucine typically involves the following steps:
Bromination of L-tyrosine: L-tyrosine is first brominated to produce 3,5-dibromo-L-tyrosine. This is achieved by reacting L-tyrosine with bromine in the presence of a suitable solvent, such as acetic acid, and a catalyst like hydrogen bromide (HBr).
Peptide Coupling: The brominated tyrosine is then coupled with L-serine and L-leucine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of L-tyrosine are brominated in industrial reactors with controlled temperature and pressure conditions to ensure high yield and purity.
Automated Peptide Synthesis: Automated peptide synthesizers are used to couple the brominated tyrosine with L-serine and L-leucine. These machines allow for precise control over reaction conditions and can produce large batches of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-L-tyrosyl-L-seryl-L-leucine can undergo various chemical reactions, including:
Oxidation: The bromine atoms in the tyrosine residue can be oxidized to form bromine oxides, which can further react to form more complex structures.
Reduction: The compound can be reduced to remove the bromine atoms, yielding L-tyrosyl-L-seryl-L-leucine.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents such as sodium azide (NaN3) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Bromine oxides and other oxidized derivatives.
Reduction: L-tyrosyl-L-seryl-L-leucine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dibromo-L-tyrosyl-L-seryl-L-leucine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex peptides and proteins. Its unique structure allows for the study of brominated amino acids in peptide chemistry.
Biology: Investigated for its role in cellular signaling pathways and protein interactions. The brominated tyrosine residue can mimic phosphorylated tyrosine, making it useful in studying tyrosine kinase signaling.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent. The bromine atoms enhance the compound’s ability to interact with biological targets.
Industry: Used in the development of novel biomaterials and as a precursor for synthesizing other brominated compounds with industrial applications.
Mechanism of Action
The mechanism of action of 3,5-dibromo-L-tyrosyl-L-seryl-L-leucine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to proteins and enzymes that recognize brominated tyrosine residues. This includes tyrosine kinases and phosphatases involved in cellular signaling.
Pathways Involved: By mimicking phosphorylated tyrosine, the compound can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-L-tyrosyl-L-seryl-L-leucine: Similar structure but with only one bromine atom.
L-tyrosyl-L-seryl-L-leucine: Lacks bromine atoms, making it less reactive and less potent in biological applications.
3,5-Diiodo-L-tyrosyl-L-seryl-L-leucine: Contains iodine atoms instead of bromine, which can lead to different chemical and biological properties.
Uniqueness
3,5-Dibromo-L-tyrosyl-L-seryl-L-leucine is unique due to the presence of two bromine atoms in the tyrosine residue. This dual bromination enhances its reactivity and ability to interact with biological targets, making it more potent in various applications compared to its mono-brominated or non-brominated counterparts.
Properties
CAS No. |
768360-59-4 |
|---|---|
Molecular Formula |
C18H25Br2N3O6 |
Molecular Weight |
539.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C18H25Br2N3O6/c1-8(2)3-13(18(28)29)22-17(27)14(7-24)23-16(26)12(21)6-9-4-10(19)15(25)11(20)5-9/h4-5,8,12-14,24-25H,3,6-7,21H2,1-2H3,(H,22,27)(H,23,26)(H,28,29)/t12-,13-,14-/m0/s1 |
InChI Key |
SKHJMKQBHUMEJN-IHRRRGAJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC(=C(C(=C1)Br)O)Br)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


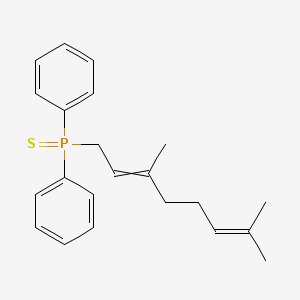
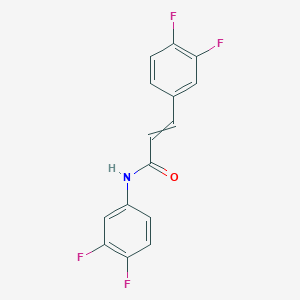
![5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol](/img/structure/B14228726.png)
![Ethanone, 1-(3,6-dimethyl-4-oxidoisoxazolo[4,5-b]pyridin-5-yl)-](/img/structure/B14228734.png)
![N-[(Anthracen-9-YL)methyl]pyridin-3-amine](/img/structure/B14228735.png)
![1-(8-{[(2S)-2-Methoxy-2-phenylacetyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14228742.png)
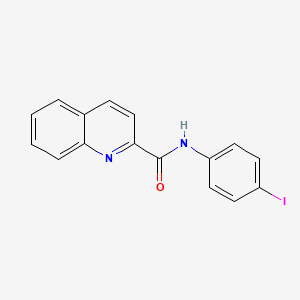
![2-(4'-Methyl[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14228766.png)

![4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride](/img/structure/B14228781.png)
![4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14228784.png)
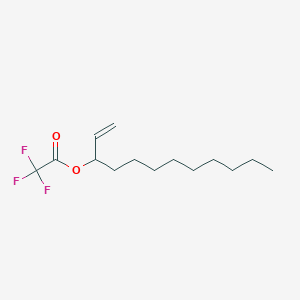
![[4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene](/img/structure/B14228800.png)
